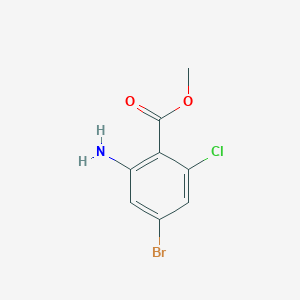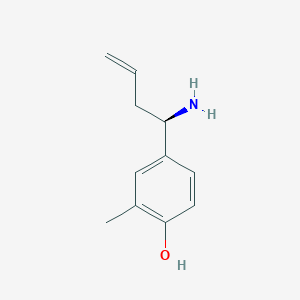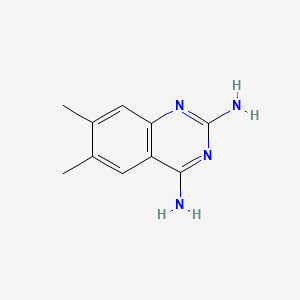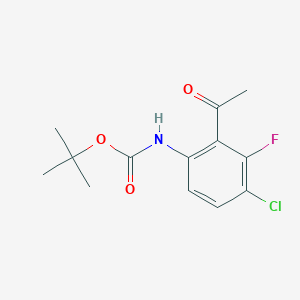![molecular formula C25H17NO B12969977 10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
10H-Spiro[acridine-9,9'-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Spiro[acridine-9,9’-xanthene]: is a spirocyclic compound that features a unique structure combining acridine and xanthene moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Spiro[acridine-9,9’-xanthene] typically involves the formation of the spiro linkage between the acridine and xanthene units. One common method includes the reaction of acridine derivatives with xanthene derivatives under specific conditions that promote the formation of the spiro bond.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable organic synthesis techniques. The use of high-performance host matrixes for efficient exciton formation and allocation in organic light-emitting diodes (OLEDs) suggests that the compound can be produced in larger quantities for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
10H-Spiro[acridine-9,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly involving the acridine moiety, can introduce various functional groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridine N-oxide derivatives, while substitution reactions can yield functionalized spiro compounds with enhanced photophysical properties .
Applications De Recherche Scientifique
10H-Spiro[acridine-9,9’-xanthene] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique photophysical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism by which 10H-Spiro[acridine-9,9’-xanthene] exerts its effects is primarily related to its photophysical properties. The compound’s unique structure allows for efficient energy transfer and exciton formation, making it an excellent candidate for use in OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with similar applications in materials science.
Spiro[acridine-9,9’-fluorene]: Features a spiro linkage between acridine and fluorene units, used in similar applications.
Uniqueness
10H-Spiro[acridine-9,9’-xanthene] stands out due to its combination of acridine and xanthene moieties, which provide unique photophysical properties. The ability to introduce functional groups at specific positions further enhances its versatility and performance in various applications .
Propriétés
Formule moléculaire |
C25H17NO |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
spiro[10H-acridine-9,9'-xanthene] |
InChI |
InChI=1S/C25H17NO/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16,26H |
Clé InChI |
LRDZIHIBFOPYFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4N2)C5=CC=CC=C5OC6=CC=CC=C36 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
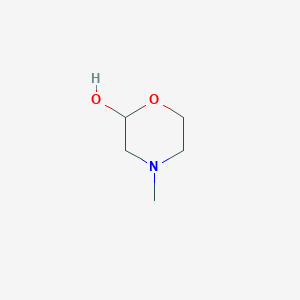
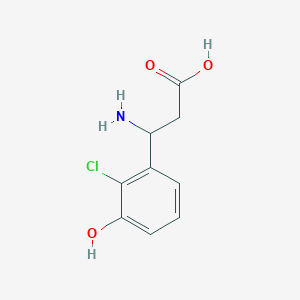
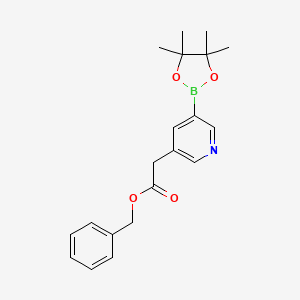

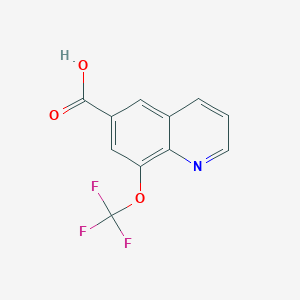
![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)

